3-methyl-5-phenylimidazo[4,3-b][1,3]thiazole
Description
Structure
3D Structure
Properties
CAS No. |
883-34-1 |
|---|---|
Molecular Formula |
C12H10N2S |
Molecular Weight |
214.29 g/mol |
IUPAC Name |
3-methyl-5-phenylimidazo[5,1-b][1,3]thiazole |
InChI |
InChI=1S/C12H10N2S/c1-9-8-15-11-7-13-12(14(9)11)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
AGDPEPGROSZXIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=CN=C(N12)C3=CC=CC=C3 |
Purity |
95 |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 3 Methyl 5 Phenylimidazo 4,3 B Thiazole Derivatives
Design Principles for Modifying the 3-Methyl-5-phenylimidazo[4,3-b]thiazole Core
The strategic modification of a lead compound is a critical step in optimizing its pharmacological profile. For the 3-methyl-5-phenylimidazo[4,3-b] nih.govresearchgate.netthiazole (B1198619) scaffold, several design principles guide the synthesis of new derivatives with enhanced activity and selectivity.
Bioisosteric Replacements
Bioisosterism, the practice of substituting one atom or group of atoms with another that produces a broadly similar biological effect, is a powerful tool in medicinal chemistry. nih.gov In the context of the 3-methyl-5-phenylimidazo[4,3-b] nih.govresearchgate.netthiazole core, bioisosteric replacements can be envisioned at several positions to modulate the molecule's properties. For instance, the phenyl ring at the 5-position could be replaced with other aromatic or heteroaromatic rings such as thiophene, pyridine, or furan. Such modifications can alter the electronic distribution, steric bulk, and hydrogen bonding capacity of the molecule, potentially leading to improved interactions with its biological target. Similarly, the methyl group at the 3-position could be substituted with other small alkyl groups or bioisosteres like a cyclopropyl (B3062369) ring to probe the steric requirements of the binding pocket.
Conformational Analysis and Molecular Rigidity
The three-dimensional shape of a molecule is crucial for its interaction with biological macromolecules. Conformational analysis of the 3-methyl-5-phenylimidazo[4,3-b] nih.govresearchgate.netthiazole core helps in understanding its preferred spatial arrangements. The fused ring system imparts a degree of rigidity to the molecule. In related pyrrolo[1,2-c] nih.govresearchgate.netthiazole systems, the thiazolidine (B150603) ring has been observed to adopt an envelope conformation. nih.gov Introducing substituents can influence the molecule's conformational preferences and its ability to adopt the optimal geometry for binding. Strategic introduction of bulky groups or ring systems can restrict conformational freedom, which can be advantageous if the rigid conformation is the bioactive one, as it reduces the entropic penalty upon binding.
Impact of Substituents on Biological Potency (In Vitro)
The nature and position of substituents on the 3-methyl-5-phenylimidazo[4,3-b] nih.govresearchgate.netthiazole scaffold can dramatically influence its in vitro biological potency. These effects can be broadly categorized into electronic, steric, and lipophilic contributions.
Electronic Effects of Substituents
Table 1: Hypothetical In Vitro Potency of Phenyl-Substituted 3-Methyl-5-phenylimidazo[4,3-b] nih.govresearchgate.netthiazole Derivatives Based on Electronic Effects
| Compound ID | Phenyl Substituent (R) | Electronic Effect | Hypothetical IC50 (µM) |
| 1a | -H | Neutral | 10.5 |
| 1b | 4-NO₂ | Electron-Withdrawing | 2.1 |
| 1c | 4-OCH₃ | Electron-Donating | 5.8 |
| 1d | 4-Cl | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | 3.7 |
| 1e | 4-N(CH₃)₂ | Strong Electron-Donating | 8.2 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential impact of electronic effects based on findings for related heterocyclic systems.
Steric Effects of Substituents
The size and shape of substituents, or their steric effects, play a critical role in determining how well a molecule fits into its biological target's binding site. mdpi.com Bulky substituents can either enhance binding by occupying a specific hydrophobic pocket or diminish activity through steric hindrance, preventing the molecule from adopting the correct orientation. For example, in a series of 6-phenylimidazo[2,1-b]thiazole (B182960) derivatives, a tert-butyl group was found to be crucial for high potency, suggesting the presence of a corresponding hydrophobic pocket in the target enzyme. nih.gov The position of the substituent is also critical; a bulky group at one position might be beneficial, while at another, it could be detrimental.
Table 2: Hypothetical In Vitro Potency of Phenyl-Substituted 3-Methyl-5-phenylimidazo[4,3-b] nih.govresearchgate.netthiazole Derivatives Based on Steric Effects
| Compound ID | Phenyl Substituent (R) | Steric Effect | Hypothetical IC50 (µM) |
| 2a | -H | Minimal | 10.5 |
| 2b | 4-tert-Butyl | Bulky | 1.5 |
| 2c | 2-Methyl | Ortho-substituent, potential for steric clash | 15.2 |
| 2d | 4-Isopropyl | Moderately bulky | 4.3 |
| 2e | 3,5-Dimethyl | Meta-substituents | 7.9 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential impact of steric effects based on findings for related heterocyclic systems.
Lipophilicity and its Influence on In Vitro Cellular Uptake
Lipophilicity, often expressed as logP, is a key physicochemical property that influences a compound's ability to cross cell membranes and reach its intracellular target. mdpi.com For in vitro cellular assays, optimal lipophilicity is crucial for good cell permeability. Both excessively high and low lipophilicity can be detrimental. Highly lipophilic compounds may get sequestered in the lipid bilayer of the cell membrane, while highly polar compounds may not be able to cross it at all. In studies of various thiazole derivatives, a correlation between lipophilicity and biological activity has often been observed. mdpi.comnih.gov Modifying the 3-methyl-5-phenylimidazo[4,3-b] nih.govresearchgate.netthiazole core with substituents that fine-tune its lipophilicity is therefore a key strategy for improving in vitro efficacy.
Table 3: Physicochemical Properties and Hypothetical Cellular Uptake of 3-Methyl-5-phenylimidazo[4,3-b] nih.govresearchgate.netthiazole Derivatives
| Compound ID | Substituent (R) | Calculated logP | Hypothetical Cellular Uptake (%) |
| 3a | -H | 2.8 | 65 |
| 3b | 4-CF₃ | 3.9 | 85 |
| 3c | 4-OH | 2.1 | 40 |
| 3d | 4-Br | 3.6 | 80 |
| 3e | 4-SO₂NH₂ | 1.5 | 25 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential impact of lipophilicity on cellular uptake.
Comprehensive Search Reveals No Publicly Available Research on the Structure-Activity Relationship of 3-methyl-5-phenylimidazo[4,3-b] nih.govthiazole
Despite a thorough and targeted search of scientific literature and databases, no specific research articles, in silico studies, in vitro evaluations, or documented development of focused chemical libraries dedicated to the chemical compound 3-methyl-5-phenylimidazo[4,3-b] nih.govthiazole could be located.
The inquiry sought to build a detailed article focusing on the Structure-Activity Relationship (SAR) of this particular molecule, including position-specific substituent effects on target interactions and the development of focused libraries for SAR exploration. However, the scientific and patent literature accessible through extensive searches does not appear to contain studies that specifically name or investigate "3-methyl-5-phenylimidazo[4,3-b] nih.govthiazole."
While a significant body of research exists for the broader class of imidazo[2,1-b]thiazoles and other related fused heterocyclic systems, which have been explored for various therapeutic properties, the specific isomeric scaffold of imidazo[4,3-b] nih.govthiazole with the designated methyl and phenyl substitutions is not described in the context of SAR studies.
Consequently, it is not possible to provide an article that adheres to the requested detailed outline for "3-methyl-5-phenylimidazo[4,3-b] nih.govthiazole" without resorting to speculation or including information on related but distinct chemical entities, which would violate the specific constraints of the request. The absence of published data for this exact compound prevents a scientifically accurate discussion of its SAR, substituent effects, or the development of derivative libraries.
Researchers interested in this specific scaffold may need to conduct novel synthesis and biological evaluation to establish its chemical and pharmacological properties. At present, it appears to be an unexplored area of medicinal chemistry.
Biological Evaluation and Mechanistic Insights of 3 Methyl 5 Phenylimidazo 4,3 B Thiazole in Vitro and in Silico Studies
In Vitro Antiproliferative and Cytotoxic Activities in Cancer Cell Lines
The imidazo[2,1-b] researchgate.netvu.nlthiadiazole scaffold is a prominent feature in a multitude of derivatives exhibiting significant antiproliferative and cytotoxic effects against a wide array of human cancer cell lines. nih.gov Researchers have synthesized numerous analogs and evaluated their potential as anticancer agents, with many demonstrating potent activity. vu.nl The fusion of the imidazole (B134444) and thiadiazole rings creates a heterocyclic system that has been a focal point for the development of novel therapeutic agents.
Cell Viability Assays (e.g., MTT, SRB)
The cytotoxic potential of imidazo[2,1-b] researchgate.netvu.nlthiadiazole derivatives has been extensively quantified using cell viability assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulforhodamine B). These assays measure the metabolic activity or total protein content of cell populations, respectively, to determine the concentration of a compound required to inhibit cell growth by 50% (IC₅₀ or GI₅₀).
For instance, a series of 3-(6-phenylimidazo[2,1-b] researchgate.netvu.nlthiadiazol-2-yl)-1H-indole derivatives showed relevant antiproliferative activity against pancreatic ductal adenocarcinoma (PDAC) cell lines. researchgate.net Specifically, compounds designated 9c and 9l were effective across SUIT-2, Capan-1, and Panc-1 cell lines, with IC₅₀ values ranging from 5.11 to 10.8 µM. researchgate.net Another study on imidazo[2,1-b] researchgate.netvu.nlthiadiazole-chalcone derivatives found that compounds 11a and 11b exhibited significant cytotoxicity, with IC₅₀ values as low as 0.65 to 2.25 μM in certain cancer cell lines. rsc.orgrsc.org
Further research highlighted two derivatives, 12a and 12h , which displayed remarkable cytotoxic activity against the National Cancer Institute's 60-cell line panel (NCI-60), with IC₅₀ values ranging from 0.23 to 11.4 μM and 0.29 to 12.2 μM, respectively. vu.nlnih.govresearchgate.net In a study focused on peritoneal mesothelioma, compounds 1a and 1b from a series of ten imidazo[2,1-b] researchgate.netvu.nlthiadiazole compounds showed promising antitumor activity with IC₅₀ values between 0.59 and 2.81 μM in both monolayer and spheroid cell cultures. amsterdamumc.nlnih.gov
| Compound | Cancer Cell Line | Assay | IC₅₀ / GI₅₀ (µM) |
| Compound 9c | SUIT-2 (Pancreatic) | SRB | 5.11 - 10.8 |
| Compound 9l | Capan-1 (Pancreatic) | SRB | 5.11 - 10.8 |
| Compound 11a | Various | Not Specified | 0.65 - 2.25 |
| Compound 11b | Various | Not Specified | 0.65 - 2.25 |
| Compound 12a | NCI-60 Panel | Not Specified | 0.23 - 11.4 |
| Compound 12h | NCI-60 Panel | Not Specified | 0.29 - 12.2 |
| Compound 1a | MesoII (Mesothelioma) | Not Specified | 0.59 - 2.81 |
| Compound 1b | STO (Mesothelioma) | Not Specified | 0.59 - 2.81 |
| Compound 3c | MCF-7 (Breast) | Not Specified | 35.81 |
This table presents a selection of reported cytotoxic activities for various imidazo[2,1-b] researchgate.netvu.nlthiadiazole derivatives.
Analysis of Cell Cycle Arrest Mechanisms
Several studies have demonstrated that imidazo[2,1-b] researchgate.netvu.nlthiadiazole derivatives can exert their antiproliferative effects by interfering with the normal progression of the cell cycle. Flow cytometry analysis is commonly used to determine the phase of the cell cycle at which the cells accumulate after treatment.
A series of imidazo[2,1-b] researchgate.netvu.nlthiadiazole-chalcones, specifically compounds 11a and 11b , were found to cause cell cycle arrest in the G₀/G₁ phase in DU-145 prostate cancer cells. rsc.orgrsc.org This arrest was associated with a decrease in the cell cycle regulatory protein cyclin D1 and an increase in cyclin-dependent kinase inhibitors like Cip1/p21 and Kip1/p27. rsc.org In contrast, a different study involving imidazo[2,1-b] researchgate.netvu.nlthiadiazole-linked oxindoles (compounds 7 , 11 , and 15 ) reported an accumulation of cells in the G₂/M phase. nih.gov This G₂/M arrest suggests that these compounds may interfere with microtubule formation or function, a critical process for mitosis. nih.gov Another compound, 19 , was also shown to induce G₂/M arrest in MCF-7 breast cancer cells. semanticscholar.org However, not all derivatives affect the cell cycle; for example, compound 22 was found to induce cytotoxicity without altering cell cycle progression. nih.gov
Induction of Apoptosis and Necroptosis Pathways
Apoptosis, or programmed cell death, is a key mechanism through which anticancer agents eliminate malignant cells. Many imidazo[2,1-b] researchgate.netvu.nlthiadiazole derivatives have been shown to be potent inducers of apoptosis.
The apoptotic activity is often confirmed through various assays, including Annexin V-FITC staining, which detects the externalization of phosphatidylserine, an early marker of apoptosis. nih.govresearchgate.net For example, a study on imidazo[2,1-b] researchgate.netvu.nlthiadiazole-chalcones (11a and 11b ) demonstrated apoptosis induction in DU-145 cells through the activation of caspase-3 and caspase-8, key executioner and initiator caspases in the apoptotic cascade, respectively. rsc.orgrsc.orgresearchgate.net Another derivative, compound 22 , was also found to induce cytotoxicity by activating the extrinsic pathway of apoptosis. nih.gov Further studies on a potent compound from a series of imidazothiadiazoles indicated its ability to cause cell death through caspase-3 activation and phosphatidylserine externalization in Jurkat cells. nih.gov
While apoptosis is a well-documented mechanism for this class of compounds, there is currently limited specific information in the reviewed literature regarding the induction of necroptosis by imidazo[2,1-b] researchgate.netvu.nlthiadiazole derivatives. One study on a thiazole (B1198619) derivative, 4c , did note an increase in cell death via both apoptosis and necrosis in MCF-7 cells. mdpi.com
Modulation of Key Regulatory Proteins (e.g., kinases, transcription factors)
The anticancer activity of imidazo[2,1-b] researchgate.netvu.nlthiadiazole derivatives is often linked to their ability to modulate the function of key proteins involved in cancer cell proliferation, survival, and migration.
One significant target is the Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is overexpressed in many cancers and plays a crucial role in cell adhesion, migration, and survival. A new class of imidazo[2,1-b] researchgate.netvu.nlthiadiazole compounds has been identified as inhibitors of FAK phosphorylation. amsterdamumc.nlnih.goviiarjournals.org Specifically, compounds 1a and 1b demonstrated antiproliferative and antimigratory activity associated with the inhibition of phospho-FAK in mesothelioma cells. amsterdamumc.nlnih.gov High-throughput arrays have revealed that these compounds can inhibit the phosphorylation of numerous tyrosine kinase substrates, with PTK2/FAK being a major hub. vu.nlnih.gov
Other derivatives have been shown to act as tubulin polymerization inhibitors. For example, a series of imidazo[2,1-b] researchgate.netvu.nlthiadiazole-linked oxindoles induced G₂/M cell cycle arrest by disrupting the microtubule network and inhibiting tubulin assembly. nih.govnih.gov This mechanism is similar to that of established anticancer drugs like colchicine.
Furthermore, some derivatives have been designed as inhibitors of Mitogen-activated protein kinase-interacting protein kinases (MNKs), which regulate the translation of certain mRNAs involved in cancer progression. nih.gov Compound 18 from this series was shown to inhibit the phosphorylation of eIF4E, a downstream target of MNKs, and decrease the levels of cyclin-B1 and cyclin-D3. nih.gov
Investigation of Multi-Drug Resistance Reversal Potential
Multi-drug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1), which actively pump drugs out of cancer cells. Some imidazothiazole derivatives have been investigated for their ability to reverse this resistance.
While specific studies on MDR reversal for the imidazo[2,1-b] researchgate.netvu.nlthiadiazole scaffold are not prominent in the search results, research on the broader class of imidazothiazole and related imidazopyridine derivatives shows promise in this area. For example, three newly synthesized imidazothiazole derivatives (N276-12, N276-14, and N276-17) were shown to almost completely reverse acquired resistance to drugs like vincristine and doxorubicin in MDR1-overexpressing human cancer cell lines. nih.gov These compounds were found to inhibit the efflux of drugs by blocking the P-glycoprotein transporter. nih.gov Similarly, a series of novel imidazo[4,5-b]pyridine derivatives were identified as effective modulators of the ABCB1 multidrug efflux pump, suggesting that this general structural class has potential as chemosensitizing agents. nih.govcore.ac.uk
In Vitro Antimicrobial Activities
In addition to their anticancer properties, the imidazo[2,1-b] researchgate.netvu.nlthiadiazole scaffold is a core component of molecules with a broad spectrum of antimicrobial activities. researchgate.net Various derivatives have been synthesized and tested against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. researchgate.net
The antimicrobial efficacy is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
A novel series of isobenzofuran-based imidazo[2,1-b] researchgate.netvu.nlthiadiazole derivatives demonstrated good antimicrobial activity against Escherichia coli, Staphylococcus aureus, Mycobacterium smegmatis, and Candida albicans, with MIC values ranging from 0.14 to 0.59 mM. nih.govresearchgate.netnih.gov Another study reported the synthesis of 6-Phenyl-2-substituted imidazo[2,1-b]-1,3,4-thiadiazole derivatives and tested them against bacteria such as Bacillus subtilis and Pseudomonas aeruginosa, and fungi including Fusarium solani. researchgate.net Compounds 5a and 5f from this series showed good antibacterial activity. researchgate.net Other research has also confirmed the activity of this class of compounds against Shigella flexneri. nih.gov
| Compound Series | Microorganism | Activity (MIC) |
| Isobenzofuran-based derivatives | Escherichia coli | 0.14 - 0.59 mM |
| Isobenzofuran-based derivatives | Staphylococcus aureus | 0.14 - 0.59 mM |
| Isobenzofuran-based derivatives | Mycobacterium smegmatis | 0.14 - 0.59 mM |
| Isobenzofuran-based derivatives | Candida albicans | 0.14 - 0.59 mM |
| Compound 5a | Bacteria | Good Activity |
| Compound 5f | Bacteria | Good Activity |
| Compound 4Ce | Klebsiella | Active at 5 µg/ml |
| Compound 4Cf | Candida albicans | Active at 50 µg/ml |
This table summarizes the antimicrobial activities of selected imidazo[2,1-b] researchgate.netvu.nlthiadiazole derivatives against various microorganisms.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Derivatives of the imidazo[2,1-b] ptfarm.plmdpi.comnih.govthiadiazole scaffold have demonstrated a spectrum of antibacterial activities. Certain analogues have shown slight to moderate efficacy against both Gram-positive and Gram-negative bacteria. For instance, some synthesized 6-aryl-2-(2-aryl-2H-1,2,3-triazol-4-yl)imidazo[2,1-b]-1,3,4-thiadiazoles were evaluated for their antimicrobial properties. mdpi.comresearchgate.netnih.gov The antibacterial activity of these compounds was tested against Staphylococcus aureus (a Gram-positive bacterium) and Pseudomonas aeruginosa and Escherichia coli (Gram-negative bacteria). mdpi.comresearchgate.netnih.gov The results indicated that the activity was generally slight to moderate. mdpi.comresearchgate.netnih.gov
Further studies on other series of imidazo[2,1-b] ptfarm.plmdpi.comnih.govthiadiazole-benzimidazole derivatives have also been conducted. In these investigations, compounds were screened against various bacterial strains, with some exhibiting promising activity. nih.gov The continual exploration of this scaffold highlights its potential as a source of new antibacterial agents. biointerfaceresearch.comnih.gov
Table 1: In Vitro Antibacterial Activity of Selected Imidazo[2,1-b] ptfarm.plmdpi.comnih.govthiadiazole Derivatives
| Compound Type | Bacterial Strain | Activity Level |
|---|---|---|
| 6-aryl-2-(2-aryl-2H-1,2,3-triazol-4-yl)imidazo[2,1-b]-1,3,4-thiadiazoles | Staphylococcus aureus | Slight to Moderate |
| 6-aryl-2-(2-aryl-2H-1,2,3-triazol-4-yl)imidazo[2,1-b]-1,3,4-thiadiazoles | Pseudomonas aeruginosa | Slight to Moderate |
| 6-aryl-2-(2-aryl-2H-1,2,3-triazol-4-yl)imidazo[2,1-b]-1,3,4-thiadiazoles | Escherichia coli | Slight to Moderate |
| Imidazo[2,1-b] ptfarm.plmdpi.comnih.govthiadiazole-benzimidazole derivatives | Various bacterial strains | Promising |
Antifungal Efficacy Against Pathogenic Fungi
The antifungal potential of the imidazo[2,1-b] ptfarm.plmdpi.comnih.govthiadiazole core has been a subject of significant investigation. Several studies have reported notable activity against various pathogenic fungi. For example, a series of new imidazole-fused imidazo[2,1-b] ptfarm.plmdpi.comnih.govthiadiazole analogues demonstrated strong antifungal activity, particularly against Candida albicans. nih.gov One of the synthesized compounds, N-((4-(2-Cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b] ptfarm.plmdpi.comnih.govthiadiazol-5-yl)-5-(6-methyl-pyridin-2-yl)-1H-imidazol-2-yl)methyl)aniline, exhibited a particularly high activity against C. albicans, with a reported MIC50 of 0.16 μg/mL. nih.gov This activity was significantly greater than that of the standard antifungal drug fluconazole. nih.gov
Furthermore, other derivatives of this scaffold have shown a range of antifungal activities, from slight to moderate, against Candida albicans. mdpi.comresearchgate.netnih.gov The consistent finding of antifungal properties across different series of these compounds suggests that the imidazo[2,1-b] ptfarm.plmdpi.comnih.govthiadiazole nucleus is a promising pharmacophore for the development of new antifungal agents. wjpmr.com
Table 2: In Vitro Antifungal Activity of Selected Imidazo[2,1-b] ptfarm.plmdpi.comnih.govthiadiazole Analogues
| Compound | Fungal Strain | MIC50 (μg/mL) |
|---|---|---|
| N-((4-(2-Cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b] ptfarm.plmdpi.comnih.govthiadiazol-5-yl)-5-(6-methyl-pyridin-2-yl)-1H-imidazol-2-yl)methyl)aniline | Candida albicans | 0.16 |
| Gatifloxacin (Control) | Candida albicans | >16 |
| Fluconazole (Control) | Candida albicans | 0.5 |
Mechanisms of Action Against Microbial Targets
The precise mechanisms of action for the antimicrobial effects of imidazo[4,3-b] ptfarm.plmdpi.comthiazole derivatives are not yet fully elucidated. However, research into related heterocyclic compounds provides some potential insights. For many antimicrobial agents, common targets include essential cellular processes such as cell wall synthesis, protein synthesis, and DNA replication.
For instance, molecular docking studies on some novel imidazo[2,1-b] ptfarm.plmdpi.comnih.gov-thiadiazole derivatives have explored their potential to inhibit key enzymes in Mycobacterium tuberculosis and various fungi. These studies have targeted enzymes like pantothenate synthetase and enoyl-acyl carrier protein reductase (InhA), which are crucial for bacterial survival. Inhibition of such enzymes disrupts vital metabolic pathways, leading to the cessation of growth or cell death. While these are in silico predictions, they provide a rational basis for the observed antimicrobial activities and suggest that enzyme inhibition is a plausible mechanism of action for this class of compounds. Further experimental validation is necessary to confirm these hypotheses.
In Vitro Antioxidant Properties
While specific data on the antioxidant properties of 3-methyl-5-phenylimidazo[4,3-b] ptfarm.plmdpi.comthiazole are unavailable, the broader class of thiazole and imidazo[2,1-b] ptfarm.plmdpi.comnih.govthiadiazole derivatives has been investigated for such activities.
Free Radical Scavenging Assays (e.g., DPPH, ABTS)
A number of studies have reported the antioxidant potential of various thiazole derivatives. researchgate.net For example, some novel 1,3,4-thiadiazole derivatives have been synthesized and shown to possess effective antioxidant properties. nih.gov The antioxidant activity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. chemmethod.com In one study, certain 1,3,4-thiadiazole derivatives demonstrated significant antioxidant activity, which was attributed to the presence of electron-donating groups that can act as free radical scavengers. chemmethod.com
Table 3: Antioxidant Activity of Selected 1,3,4-Thiadiazole Derivatives
| Compound ID | DPPH Radical Scavenging Activity (%) |
|---|---|
| 1b | 89.4 |
| 1d | 88.2 |
| 2d | 85.7 |
| Ascorbic Acid (Standard) | 96.5 |
Inhibition of Lipid Peroxidation
The capacity of imidazo[2,1-b] ptfarm.plmdpi.comnih.govthiadiazole derivatives to inhibit lipid peroxidation has been noted in the literature. For instance, certain derivatives have been found to possess antioxidant effects, which can be linked to their ability to protect against lipid peroxidation. nih.gov This is a crucial aspect of antioxidant defense, as the peroxidation of lipids in cell membranes can lead to cellular damage and is implicated in various disease states. The presence of specific structural features, such as phenolic groups, has been associated with the antioxidant and anti-lipid peroxidation activities of these compounds. nih.gov
Other Investigated In Vitro Biological Activities (e.g., anti-inflammatory, enzyme inhibition)
The versatile scaffold of imidazo[2,1-b] ptfarm.plmdpi.comnih.govthiadiazole has been explored for a range of other biological activities beyond its antimicrobial and antioxidant potential.
Notably, several derivatives have been synthesized and evaluated for their anti-inflammatory properties. ptfarm.plbohrium.comnih.govresearchgate.netnih.gov In one study, a series of 2,6-diaryl-imidazo[2,1-b] ptfarm.plmdpi.comnih.govthiadiazole derivatives were assessed for their anti-inflammatory activity, with some compounds showing effects comparable or superior to the standard drug diclofenac in in vivo models. bohrium.comnih.govresearchgate.netnih.gov Molecular docking studies have suggested that these compounds may exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. bohrium.comresearchgate.net
Furthermore, this class of compounds has been investigated for its potential in enzyme inhibition , with implications for diseases such as Alzheimer's. A series of novel imidazo[2,1-b] ptfarm.plmdpi.comnih.govthiadiazole derivatives were designed and evaluated as inhibitors of beta-site APP cleaving enzyme 1 (BACE1), acetylcholinesterase, and butyrylcholinesterase. researchgate.netsemanticscholar.org Certain derivatives with nitro phenyl substitutions demonstrated superior BACE1 inhibitory activity, suggesting their potential as therapeutic agents for Alzheimer's disease. researchgate.netsemanticscholar.org
Target Identification and Validation (In Vitro/In Silico)
The identification of molecular targets is a critical step in the development of new therapeutic agents. For a novel compound such as 3-methyl-5-phenylimidazo[4,3-b] nih.govbohrium.comthiazole, a combination of computational (in silico) and laboratory-based (in vitro) techniques are typically utilized to predict and confirm its biological targets. In silico methods often involve screening the compound against databases of known protein structures to predict potential binding partners. These predictions are then validated through in vitro experiments.
Proteomic and transcriptomic profiling are powerful techniques to understand the global cellular effects of a compound and to generate hypotheses about its mechanism of action and potential protein targets.
Proteomic Profiling: This approach involves the large-scale study of proteins. When cells are treated with a compound, the expression levels, modifications, and interactions of proteins can change. Targeted proteomic methods, such as scheduled liquid chromatography-multiple-reaction monitoring (LC-MRM), allow for the accurate and high-throughput quantification of specific proteins. nih.gov For a novel compound, a broader, untargeted approach using mass spectrometry could identify proteins that are differentially expressed or post-translationally modified upon treatment, providing clues to the pathways it affects.
Transcriptomic Profiling: This technique analyzes the complete set of RNA transcripts in a cell. By comparing the gene expression profiles of cells treated with 3-methyl-5-phenylimidazo[4,3-b] nih.govbohrium.comthiazole to untreated cells, researchers can identify genes that are up- or down-regulated. This information can suggest which cellular pathways are perturbed by the compound, thereby pointing towards its potential targets.
No specific proteomic or transcriptomic data is currently available for 3-methyl-5-phenylimidazo[4,3-b] nih.govbohrium.comthiazole.
Affinity-based methods are direct approaches for identifying the binding partners of a small molecule. rsc.org These techniques rely on immobilizing the compound of interest and using it as "bait" to capture its interacting proteins from a cell lysate.
Affinity Chromatography: In this method, the small molecule is chemically linked to a solid support, such as chromatography beads. nih.gov A cellular extract is then passed over these beads. Proteins that bind to the compound will be retained on the column, while non-binding proteins are washed away. The bound proteins can then be eluted and identified by mass spectrometry.
Pull-Down Assays: This is a smaller-scale version of affinity chromatography. The compound, often tagged with a high-affinity handle like biotin, is incubated with a cell lysate. The compound-protein complexes are then "pulled down" from the solution using beads coated with a protein that binds the tag (e.g., streptavidin-coated beads for a biotinylated compound). The captured proteins are subsequently identified. Photo-affinity labeling is an advanced version where a photo-reactive group is incorporated into the compound, allowing for covalent cross-linking to its target upon UV light exposure, which can improve the identification of transient or weak interactions. princeton.edu
Specific data from affinity chromatography or pull-down assays for 3-methyl-5-phenylimidazo[4,3-b] nih.govbohrium.comthiazole is not publicly available.
If in silico predictions or other screening methods suggest that 3-methyl-5-phenylimidazo[4,3-b] nih.govbohrium.comthiazole may target a specific enzyme, detailed enzyme kinetics and inhibition studies are performed to confirm and characterize this interaction. d-nb.info
These studies measure the rate of the enzymatic reaction in the presence of varying concentrations of the compound. This allows for the determination of key inhibitory parameters such as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Further kinetic studies, often involving Lineweaver-Burk plots, can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.govresearchgate.net For example, studies on other heterocyclic compounds have successfully used these methods to identify them as inhibitors of enzymes like tyrosinase and urease. nih.govsemanticscholar.org
No specific enzyme inhibition data or kinetic parameters for 3-methyl-5-phenylimidazo[4,3-b] nih.govbohrium.comthiazole have been reported in the scientific literature.
Illustrative Data Table for Enzyme Inhibition Studies
The following table is a hypothetical representation of data that would be generated from enzyme inhibition studies for a compound similar to 3-methyl-5-phenylimidazo[4,3-b] nih.govbohrium.comthiazole against a panel of kinases. This data is for illustrative purposes only, as no specific experimental results are available for the named compound.
| Kinase Target | IC50 (µM) | Inhibition Type | Ki (µM) |
| Kinase A | 0.52 | Competitive | 0.25 |
| Kinase B | 12.8 | Non-competitive | 9.5 |
| Kinase C | > 100 | Not Determined | Not Determined |
| Kinase D | 5.6 | Mixed | 3.1 |
Computational Chemistry and Molecular Modeling of 3 Methyl 5 Phenylimidazo 4,3 B Thiazole
Quantum Chemical Calculations of Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, typically employing methods like Density Functional Theory (DFT), would provide a wealth of information about the electronic nature and geometry of 3-methyl-5-phenylimidazo[4,3-b] mdpi.comnih.govthiazole (B1198619).
Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO, electrostatic potential)
To characterize the electronic structure and reactivity, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would be calculated. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. The molecular electrostatic potential (MEP) map would also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
A representative, but hypothetical, data table for such calculations is presented below.
| Parameter | Calculated Value |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
| Dipole Moment | Data not available |
Conformation Analysis and Energy Landscapes
A conformational analysis would be performed to identify the most stable three-dimensional arrangement of the atoms in 3-methyl-5-phenylimidazo[4,3-b] mdpi.comnih.govthiazole. This involves systematically rotating the rotatable bonds and calculating the potential energy of each conformation. The resulting potential energy surface would reveal the global minimum energy conformation and any other low-energy conformers that might be biologically relevant.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This is a critical step in drug discovery for predicting the binding mode and affinity of a potential drug candidate.
Ligand-Protein Interaction Prediction with Identified Molecular Targets
Once potential biological targets are identified through other methods, molecular docking simulations would be carried out. These simulations would predict the binding pose of 3-methyl-5-phenylimidazo[4,3-b] mdpi.comnih.govthiazole within the active site of a target protein and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Binding Affinity Estimation and Hotspot Analysis
Following the prediction of the binding pose, the binding affinity, often expressed as a docking score or estimated binding free energy (ΔG), would be calculated. This value provides a quantitative measure of the strength of the ligand-protein interaction. Hotspot analysis would further identify the key amino acid residues in the protein's active site that contribute most significantly to the binding affinity.
A hypothetical data table for molecular docking results is shown below.
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Not available | Data not available | Data not available |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. An MD simulation of 3-methyl-5-phenylimidazo[4,3-b] mdpi.comnih.govthiazole, both in solution and when bound to a protein, would reveal its conformational flexibility, stability, and the nature of its interactions with its environment at an atomic level. This information is crucial for understanding its behavior in a biological system.
While the requested detailed computational analysis for 3-methyl-5-phenylimidazo[4,3-b] mdpi.comnih.govthiazole cannot be provided due to a lack of available research, this article outlines the established computational methodologies that would be essential for its characterization. Future research in this area would be necessary to generate the specific data required to populate the sections and tables presented here. The imidazo[4,3-b] mdpi.comnih.govthiazole scaffold represents an interesting area for chemical exploration, and computational studies will undoubtedly play a vital role in uncovering the potential of its derivatives.
Conformational Stability in Solvated Environments
The conformational stability of a molecule in different solvent environments is crucial for understanding its behavior in biological systems. Computational methods, primarily quantum mechanics (QM) and molecular mechanics (MM), are employed to predict the most stable three-dimensional arrangements (conformers) of a molecule.
For 3-methyl-5-phenylimidazo[4,3-b] nih.govthiazole, a conformational analysis would involve rotating the flexible bonds, particularly the bond connecting the phenyl group to the imidazothiazole core. The energy of each resulting conformation would be calculated to identify the lowest energy (most stable) structures.
The inclusion of a solvent environment is critical as it can significantly influence conformational preference. Solvation models, both implicit (treating the solvent as a continuous medium) and explicit (including individual solvent molecules), would be used to simulate the effect of different solvents (e.g., water, ethanol) on the conformational equilibrium of the molecule. Density Functional Theory (DFT) is a common method for studying the conformational preferences of molecules, including those with thiazole rings, in various environments. nih.gov
Protein-Ligand Complex Dynamics
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of a ligand when bound to a protein target. These simulations provide insights into the stability of the protein-ligand complex, the nature of the interactions, and the conformational changes that may occur upon binding.
In the context of 3-methyl-5-phenylimidazo[4,3-b] nih.govthiazole, an MD simulation would typically start with a docked pose of the molecule in the active site of a target protein. The system, including the protein, the ligand, and surrounding solvent molecules, is then allowed to evolve over time, governed by the principles of classical mechanics. Analysis of the simulation trajectory can reveal key information such as:
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.
Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and the protein.
Such simulations are instrumental in understanding the binding stability of a ligand and can guide the design of more potent analogs. physchemres.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.
Development of Predictive Models for Biological Activity (In Vitro)
To develop a QSAR model for analogs of 3-methyl-5-phenylimidazo[4,3-b] nih.govthiazole, a dataset of structurally related compounds with their corresponding in vitro biological activities (e.g., IC50 values) would be required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as:
1D: Molecular weight, atom counts.
2D: Topological indices, connectivity indices.
3D: Molecular shape, surface area.
Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would then be used to build a model that correlates these descriptors with the observed biological activity. researchgate.net A robust QSAR model can then be used to predict the activity of new, untested compounds.
Identification of Key Physico-Chemical Descriptors for Potency
A significant outcome of QSAR modeling is the identification of the most important physico-chemical descriptors that influence the biological activity of the compounds. For instance, a QSAR study on a series of thiazole derivatives might reveal that properties like lipophilicity (logP), molar refractivity (MR), and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) are critical for potency. This information is invaluable for medicinal chemists as it provides a rationale for designing new molecules with improved activity.
Table 1: Example of Physico-Chemical Descriptors Used in QSAR Studies
| Descriptor | Description | Potential Influence on Activity |
|---|---|---|
| LogP | Octanol-water partition coefficient | Lipophilicity, membrane permeability |
| MR | Molar Refractivity | Molecular volume and polarizability, related to binding interactions |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |
| Topological Surface Area (TPSA) | Sum of surfaces of polar atoms | Polarity, hydrogen bonding capacity |
Virtual Screening Approaches for Novel Active Analogs
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target.
Ligand-Based Virtual Screening (LBVS)
When the three-dimensional structure of the target protein is unknown, ligand-based virtual screening can be employed. This method relies on the knowledge of a set of molecules that are known to be active against the target. nih.govresearchgate.net
For 3-methyl-5-phenylimidazo[4,3-b] nih.govthiazole, if it were a known active compound, an LBVS campaign could be initiated by:
Pharmacophore Modeling: A pharmacophore model would be generated based on the key chemical features of 3-methyl-5-phenylimidazo[4,3-b] nih.govthiazole and other known active analogs. These features typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.
Database Screening: Large chemical databases would then be screened to find molecules that match the pharmacophore model.
Filtering and Ranking: The identified hits would be further filtered based on drug-likeness properties (e.g., Lipinski's rule of five) and ranked based on their fit to the pharmacophore model.
This approach allows for the rapid identification of novel and structurally diverse compounds with a high probability of being active against the same biological target. nih.govresearchgate.net
Structure-Based Virtual Screening (SBVS)
Structure-based virtual screening is a computational technique that utilizes the three-dimensional structure of a biological target to identify potential ligands from a library of small molecules. This approach is instrumental in modern drug discovery for hit identification and lead optimization. In a notable study, a series of novel imidazo[2,1-b]thiazole (B1210989) derivatives were investigated as potential anticancer agents through their interaction with EGFR, a well-established target in oncology.
The primary objective of the SBVS study was to elucidate the binding modes of the synthesized imidazo[2,1-b]thiazole analogues within the ATP-binding site of the EGFR kinase domain and to correlate these binding interactions with their observed biological activities. By understanding these interactions, researchers can rationalize the structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors.
The molecular docking simulations were performed using specialized software, and the crystal structure of the EGFR kinase domain was retrieved from the Protein Data Bank. The synthesized compounds were then virtually screened against the active site of the receptor. The screening process evaluated the binding affinity of each compound, which is typically represented by a docking score or binding energy value. A more negative score generally indicates a more favorable binding interaction.
The results of the virtual screening highlighted several key interactions between the imidazo[2,1-b]thiazole derivatives and the amino acid residues in the EGFR active site. These interactions primarily included hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which are crucial for the stable binding of a ligand to its target protein.
The findings from the SBVS study were in good agreement with the in vitro biological data, where compounds with higher predicted binding affinities (more negative docking scores) generally exhibited greater inhibitory activity against EGFR. This correlation underscores the predictive power of SBVS in identifying promising drug candidates and provides a molecular basis for the observed biological activities. The detailed interactions and binding scores from such studies are invaluable for the rational design of next-generation inhibitors based on the imidazo-thiazole scaffold.
Below are interactive data tables summarizing the molecular docking results for a selection of the studied imidazo[2,1-b]thiazole derivatives against the EGFR kinase domain.
Emerging Research Frontiers and Future Perspectives for 3 Methyl 5 Phenylimidazo 4,3 B Thiazole
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The development of novel and sustainable synthetic methodologies is paramount for the future exploration of 3-methyl-5-phenylimidazo[4,3-b] mdpi.combiointerfaceresearch.comthiazole (B1198619) and its analogs. Current synthetic strategies for related imidazo[2,1-b]thiazole (B1210989) structures often involve the condensation of a 2-aminothiazole (B372263) derivative with an α-haloketone. Future research could focus on one-pot multicomponent reactions, which offer advantages in terms of efficiency, atom economy, and reduced waste. The exploration of microwave-assisted organic synthesis (MAOS) and flow chemistry could also lead to more rapid and scalable production with improved yields and purity.
Furthermore, a significant future direction is the incorporation of green chemistry principles. This includes the use of environmentally benign solvents (e.g., water, ethanol, or supercritical CO2), the development of catalyst-free reactions, or the use of recyclable catalysts to minimize the environmental impact of the synthesis.
Table 1: Potential Future Synthetic Strategies
| Strategy | Potential Advantages | Key Research Focus |
|---|---|---|
| Multicomponent Reactions | Increased efficiency, reduced steps, atom economy | Identification of suitable starting materials for one-pot synthesis. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Optimization of reaction conditions (temperature, time, power). |
| Flow Chemistry | Scalability, improved safety and control | Development of continuous flow reactors for the synthesis. |
Development of Advanced Biological Screening Platforms (In Vitro)
To unlock the full potential of 3-methyl-5-phenylimidazo[4,3-b] mdpi.combiointerfaceresearch.comthiazole, the development and application of advanced in vitro biological screening platforms are essential. High-throughput screening (HTS) assays can be employed to rapidly assess the compound's activity against a wide array of biological targets. This could include screening against various enzyme families, such as kinases and proteases, which are often implicated in disease pathways.
Cell-based assays using various human cancer cell lines are also crucial to determine the antiproliferative activity of the compound. nih.gov Future research should move towards more complex in vitro models, such as 3D cell cultures (spheroids and organoids), which more accurately mimic the in vivo microenvironment of tumors and can provide more predictive data on efficacy.
Application in Chemical Probe Development for Biological Systems (In Vitro)
A promising future application for 3-methyl-5-phenylimidazo[4,3-b] mdpi.combiointerfaceresearch.comthiazole is in the development of chemical probes. A chemical probe is a small molecule that can be used to study the function of a specific protein or biological pathway in vitro. To be utilized as a chemical probe, derivatives of 3-methyl-5-phenylimidazo[4,3-b] mdpi.combiointerfaceresearch.comthiazole would need to be synthesized with appropriate modifications, such as the incorporation of a fluorescent tag or a photo-affinity label.
These probes could then be used in techniques like fluorescence microscopy or chemical proteomics to visualize the localization of the target protein within a cell or to identify its binding partners. This would provide invaluable insights into the compound's mechanism of action and the biological roles of its target.
Design of Targeted Delivery Systems (Conceptual/In Vitro Feasibility)
The conceptual design and in vitro feasibility studies of targeted delivery systems for 3-methyl-5-phenylimidazo[4,3-b] mdpi.combiointerfaceresearch.comthiazole represent a significant area for future research. Encapsulating the compound within nanoparticles, liposomes, or micelles could enhance its solubility, stability, and bioavailability.
Furthermore, these delivery systems could be functionalized with targeting ligands, such as antibodies or peptides, that recognize specific receptors overexpressed on the surface of target cells (e.g., cancer cells). In vitro studies would be necessary to assess the loading efficiency, release kinetics, and cellular uptake of these targeted delivery systems in relevant cell models.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and discovery of new bioactive compounds. These computational tools can be used to analyze the structure-activity relationships (SAR) of existing imidazo-thiazole derivatives to predict the biological activity of novel, yet-to-be-synthesized analogs of 3-methyl-5-phenylimidazo[4,3-b] mdpi.combiointerfaceresearch.comthiazole.
Generative AI models can also be employed to design novel molecules with desired properties, such as high potency and low toxicity. The integration of AI and ML can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success, thereby saving time and resources. biointerfaceresearch.com
Table 2: Applications of AI/ML in Compound Development
| AI/ML Application | Purpose | Expected Outcome |
|---|---|---|
| QSAR Modeling | Predict biological activity based on chemical structure. | Identification of key structural features for activity. |
| Virtual Screening | Screen large virtual libraries of compounds against a biological target. | Prioritization of candidate molecules for synthesis. |
| De Novo Design | Generate novel molecular structures with desired properties. | Discovery of novel and potent compound scaffolds. |
Addressing Challenges in Compound Optimization for Enhanced In Vitro Efficacy
A critical aspect of future research will be to address the challenges in optimizing the structure of 3-methyl-5-phenylimidazo[4,3-b] mdpi.combiointerfaceresearch.comthiazole to enhance its in vitro efficacy. This involves a systematic medicinal chemistry approach to synthesize a library of analogs with modifications at various positions of the imidazo-thiazole core and the phenyl and methyl substituents.
Key challenges to be addressed include improving target potency and selectivity, enhancing cell permeability, and reducing off-target effects. Iterative cycles of design, synthesis, and in vitro testing, guided by computational modeling, will be essential to identify analogs with superior biological activity profiles. The insights gained from these optimization studies will be crucial for advancing this class of compounds towards more in-depth preclinical evaluation.
Q & A
Q. Characterization :
- 1H/13C NMR : Aromatic protons appear at δ 7.2–8.1 ppm (phenyl group), while thiazole protons resonate at δ 6.8–7.0 ppm. Methyl groups (e.g., 3-CH₃) show singlets near δ 2.5 ppm .
- FT-IR : Thiazole C=N stretches at 1580–1620 cm⁻¹; N-H (imidazole) at 3200–3350 cm⁻¹ .
- HRMS : Molecular ion peaks ([M+H]⁺) are validated against calculated masses (e.g., C₁₁H₁₀N₃S requires m/z 216.0698) .
Advanced: How can conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved during structural validation?
Discrepancies often arise from tautomerism or solvent effects. Strategies include:
- Variable-temperature NMR : Identifies dynamic processes (e.g., keto-enol tautomerism in imidazo-thiazoles) by observing peak splitting at low temperatures .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals. For example, HSQC correlates δ 7.2 ppm (¹H) with δ 125 ppm (¹³C) for phenyl C-H groups .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts within ±0.3 ppm accuracy, aiding assignment .
Basic: What pharmacological screening approaches are suitable for this compound?
- In vitro enzyme assays : Test inhibition of 14α-demethylase (CYP51, PDB: 3LD6), a fungal lanosterol demethylase, using microsomal preparations and IC₅₀ calculations .
- Antimicrobial profiling : Use agar dilution (MIC) against Candida albicans (ATCC 90028) and Staphylococcus aureus (ATCC 25923), with fluconazole/vancomycin as controls .
- Cytotoxicity : MTT assay on HEK-293 cells to determine selectivity indices (SI = IC₅₀(host)/IC₅₀(pathogen)) .
Advanced: How can molecular docking guide SAR optimization for enhanced target binding?
- Receptor preparation : Use AutoDock Vina to prepare 14α-demethylase (3LD6) by removing water, adding polar hydrogens, and defining the active site (heme-coordinating residues) .
- Docking parameters : Grid box dimensions 20×20×20 Å, centered on heme. Key interactions:
- π-π stacking between phenyl group and Phe227.
- Hydrogen bonding between thiazole sulfur and His374 .
- Free energy scoring : Compounds with ΔG ≤ −8.5 kcal/mol show >70% inhibition at 10 µM .
Basic: What analytical techniques validate purity, and how are discrepancies in elemental analysis addressed?
- HPLC-DAD : Purity >95% confirmed using C18 columns (acetonitrile/water, 70:30), retention time ~6.2 min .
- Elemental analysis : Discrepancies ≤0.3% for C/H/N are acceptable. For example, a calculated C% of 69.12 vs. observed 69.48% suggests minor solvent retention .
- qHNMR : Normalizes integrals to 100% purity, detecting impurities <1% via minor peaks .
Advanced: What strategies improve reaction yields in large-scale synthesis?
- Solvent optimization : Replacing ethanol with DMF increases yields from 65% to 82% due to better intermediate solubility .
- Catalyst screening : Pd/C (5% wt) reduces byproduct formation in Suzuki couplings (e.g., aryl boronic acid additions) .
- Microwave irradiation : Reduces side reactions (e.g., oxidation) by shortening reaction time .
Basic: How are stability and degradation profiles assessed under experimental conditions?
- Forced degradation : Expose to 0.1 M HCl (24 hrs, 40°C) and analyze via HPLC. Thiazole rings degrade via hydrolysis, forming sulfonic acid derivatives .
- Light sensitivity : UV-Vis spectra (200–400 nm) show absorbance shifts after 48 hrs under UV light, indicating photooxidation .
Advanced: What computational tools predict metabolic pathways and potential toxicity?
- ADMET prediction : SwissADME estimates high intestinal absorption (HIA >90%) but CYP3A4 inhibition risk (Pa = 0.78) .
- Metabolite identification : GLORYx predicts N-demethylation and thiazole ring oxidation as primary Phase I pathways .
Basic: How is regioselectivity achieved during heterocyclic ring formation?
- Directing groups : Electron-withdrawing groups (e.g., -NO₂) at C-5 position favor cyclization at C-4 via Thorpe-Ingold effect .
- Thermodynamic control : Reflux in toluene (110°C) drives equilibrium toward the more stable 5-phenyl isomer over 7-phenyl .
Advanced: What NMR-based strategies resolve dynamic processes in solution (e.g., ring puckering)?
- NOESY : Detects through-space correlations between 3-CH₃ and adjacent protons, confirming planar conformation .
- T₁ relaxation measurements : Longer T₁ values for methyl groups indicate restricted rotation in DMSO-d₆ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
